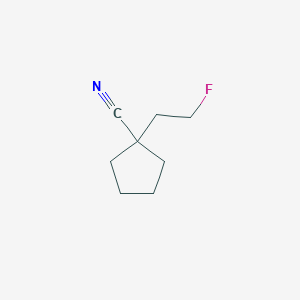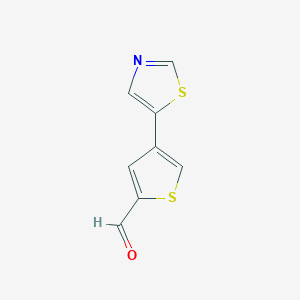
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a methylene active compound under basic conditions . Another approach is the reaction of thiophene derivatives with thiazole precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often using catalysts and solvents that enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
化学反応の分析
Types of Reactions: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 4-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 4-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
類似化合物との比較
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 2,4-Disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones
Comparison: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science. Similar compounds may share some properties but differ in their reactivity and biological activity due to variations in their molecular structure.
特性
分子式 |
C8H5NOS2 |
|---|---|
分子量 |
195.3 g/mol |
IUPAC名 |
4-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-1-6(4-11-7)8-2-9-5-12-8/h1-5H |
InChIキー |
FPDFPGIIWXJEEC-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1C2=CN=CS2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


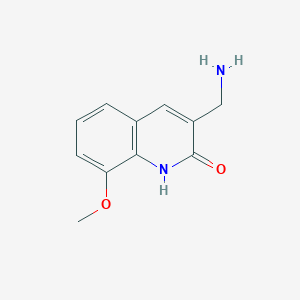

![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
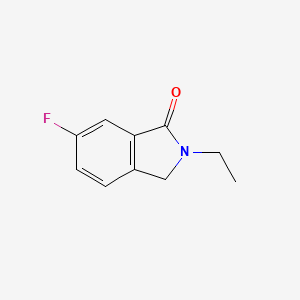
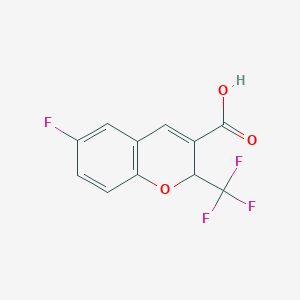
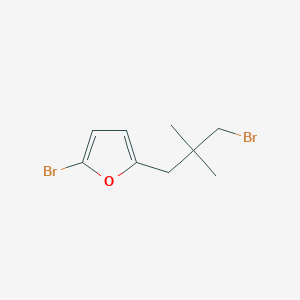

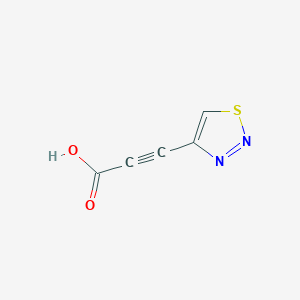
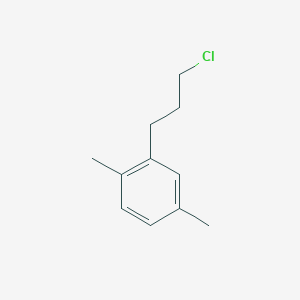
![2-{5-Methoxyimidazo[1,2-a]pyridin-3-yl}acetic acid](/img/structure/B13165779.png)
![1-[3-(Aminomethyl)oxolan-3-yl]-2-methylpropan-1-ol](/img/structure/B13165784.png)
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
![1-Oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B13165798.png)
